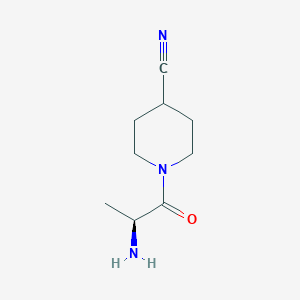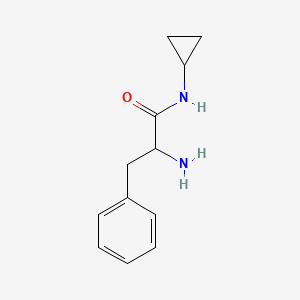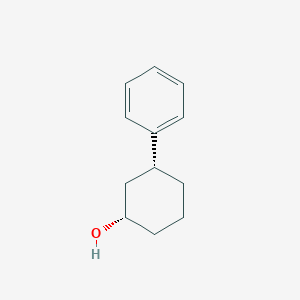
rel-(1S,3R)-3-Phenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1S,3R)-3-Phenylcyclohexan-1-ol: is a chiral compound with a cyclohexane ring substituted with a phenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,3R)-3-Phenylcyclohexan-1-ol typically involves the reduction of the corresponding ketone, 3-phenylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry is obtained.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a chiral catalyst to achieve high enantioselectivity. This method is advantageous for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rel-(1S,3R)-3-Phenylcyclohexan-1-ol can undergo oxidation reactions to form the corresponding ketone, 3-phenylcyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form the corresponding cyclohexane derivative. This reaction typically uses strong reducing agents like LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: CrO3, PCC in dichloromethane (DCM)
Reduction: LiAlH4 in ether
Substitution: SOCl2 in DCM
Major Products:
Oxidation: 3-Phenylcyclohexanone
Reduction: 3-Phenylcyclohexane
Substitution: 3-Phenylcyclohexyl chloride
Scientific Research Applications
rel-(1S,3R)-3-Phenylcyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral nature and reactivity.
Mechanism of Action
The mechanism by which rel-(1S,3R)-3-Phenylcyclohexan-1-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Phenylcyclohexanone: The ketone precursor to rel-(1S,3R)-3-Phenylcyclohexan-1-ol.
3-Phenylcyclohexane: The fully reduced form of the compound.
3-Phenylcyclohexyl chloride: The chloride derivative formed through substitution reactions.
Uniqueness: this compound is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its isomers and related compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific chiral interactions.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(1S,3R)-3-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12+/m1/s1 |
InChI Key |
YXBPBFIAVFWQMT-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13345119.png)
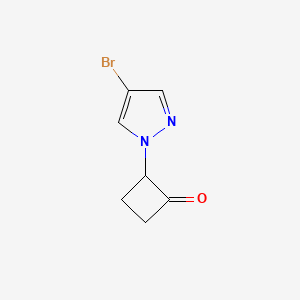
![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)
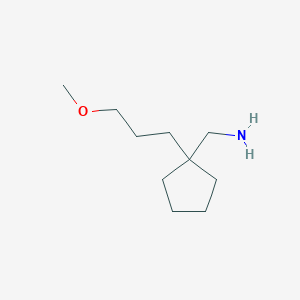
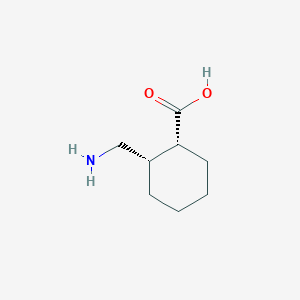
![(1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol](/img/structure/B13345176.png)
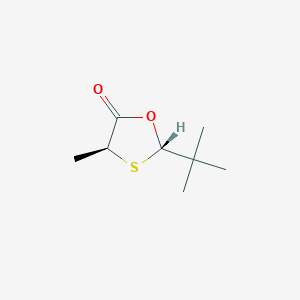
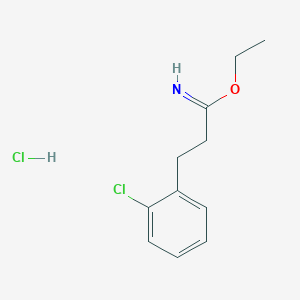


![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
